molecular formula C6H12O3 B118422 3-Hydroxyhexanoic acid CAS No. 10191-24-9

3-Hydroxyhexanoic acid

Cat. No. B118422
CAS RN: 10191-24-9
M. Wt: 132.16 g/mol
InChI Key: HPMGFDVTYHWBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyhexanoic acid is a 3-hydroxy monocarboxylic acid . It is a conjugate acid of a 3-hydroxyhexanoate . It can be used in a novel process for preparing β-hydroxy-fatty acids which are useful as base material for lipids A, LB films, cosmetics, liquid crystals etc .


Synthesis Analysis

Monomers of microbial polyhydroxyalkanoates, mainly 3-hydroxyhexanoic acid (3HHx) and 3-hydroxyoctanoic acid (3HO), were produced by overexpressing polyhydroxyalkanoates depolymerase gene phaZ, together with putative long-chain fatty acid transport protein fadL of Pseudomonas putida KT2442 and acyl-CoA synthetase (fadD) of Escherichia coli MG1655 in P. putida KT2442 . Another method involves the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor .


Molecular Structure Analysis

The molecular formula of 3-Hydroxyhexanoic acid is C6H12O3 . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .


Physical And Chemical Properties Analysis

3-Hydroxyhexanoic acid has a density of 1.1±0.1 g/cm^3, a boiling point of 259.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 57.8±6.0 kJ/mol and the flash point is 125.1±19.1 °C . The index of refraction is 1.460 .

Scientific Research Applications

Application 1: Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2

  • Scientific Field : Bioengineering .
  • Summary of the Application : The copolyester of 3-hydroxybutyrate (3HB) and 3-hydoxyhexanoate (3HHx), PHBHHx, is a practical type of bacterial polyhydroxyalkanoates due to its high flexibility and marine biodegradability . This study investigated the biosynthesis of PHBHHx from CO2 as the sole carbon source by engineered C. necator strains .
  • Methods of Application or Experimental Procedures : The recombinant strains capable of synthesizing PHBHHx from fructose were cultivated in a flask using complete mineral medium and a substrate gas mixture (H2/O2/CO2 = 8:1:1) .
  • Results or Outcomes : The results of GC and 1H NMR analyses indicated that the recombinants of C. necator synthesized PHBHHx from CO2 with high cellular content . When 1.0 g/L (NH4)2SO4 was used as a nitrogen source, the 3HHx composition of PHBHHx in the strain MF01∆B1/pBBP-ccr Me J4a-emd was 47.7 ± 6.2 mol% .

Application 2: Effect of Monomers of 3-Hydroxyhexanoate on Properties of Copolymers Poly(3-Hydroxybutyrate-co 3-Hydroxyhexanoate)

  • Scientific Field : Polymer Science .
  • Summary of the Application : The properties of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) P(3HB-co-3HHx) copolymers with different ratios of monomers were studied .
  • Methods of Application or Experimental Procedures : The copolymer samples, regardless of the synthesis conditions or the ratio of monomers, had reduced values of crystallinity degree (50–60%) and weight average molecular weight (415–520 kDa), and increased values of polydispersity (2.8–4.3) compared to P(3HB) (70–76%, 720 kDa, and 2.2) .
  • Results or Outcomes : The industrial sample had differences in its thermal behavior, including a lower glass transition temperature (−2.4 °C), two peaks in its crystallization and melting regions, a lower melting point (T melt) (112/141 °C), and a more pronounced gap between T melt and the temperature of thermal degradation (T degr) .

Application 3: Production of 3-Hydroxy-γ-Butyrolactone

  • Scientific Field : Bioengineering .
  • Summary of the Application : 3-Hydroxy-γ-butyrolactone (3HBL) is widely used in the pharmaceutical industry as a chiral building block for the statin class of cholesterol-reducing drugs such as Crestor and Lipitor, as well as the antibiotic Zyvox, and the antihyperlipidemic medication Zetia . Other pharmaceuticals derived from 3HBL include HIV inhibitors and the nutritional supplement L-carnitine .
  • Methods of Application or Experimental Procedures : A novel pathway was designed to produce various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, consisting of enzymes that condense two acyl-CoAs, stereospecifically reduce the resulting β-ketone, and hydrolyze the CoA thioester to release the free acid .
  • Results or Outcomes : Feeding of butyrate, isobutyrate, and glycolate resulted in the production of 3-hydroxyhexanoate, 3-hydroxy-4-methylvalerate, and 3,4-dihydroxybutyric acid + 3-hydroxy-γ-butyrolactone, respectively .

Application 4: Fatty Acid Hydroxy (OH) Category

  • Scientific Field : Biochemistry .
  • Summary of the Application : 3-Hydroxyhexanoic acid, also known as 3-Hydroxycaproic acid, is a product in the category of Fatty Acids with Hydroxy (OH) .

Application 5: Production of 3-Hydroxy-γ-Butyrolactone

  • Scientific Field : Bioengineering .
  • Summary of the Application : 3-Hydroxy-γ-butyrolactone (3HBL) is widely used in the pharmaceutical industry as a chiral building block for the statin class of cholesterol-reducing drugs such as Crestor and Lipitor, as well as the antibiotic Zyvox, and the antihyperlipidemic medication Zetia . Other pharmaceuticals derived from 3HBL include HIV inhibitors and the nutritional supplement L-carnitine .
  • Methods of Application or Experimental Procedures : A novel pathway was designed to produce various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, consisting of enzymes that condense two acyl-CoAs, stereospecifically reduce the resulting β-ketone, and hydrolyze the CoA thioester to release the free acid .
  • Results or Outcomes : Feeding of butyrate, isobutyrate, and glycolate resulted in the production of 3-hydroxyhexanoate, 3-hydroxy-4-methylvalerate, and 3,4-dihydroxybutyric acid + 3-hydroxy-γ-butyrolactone, respectively .

Application 6: Medical Polyhydroxyalkanoates in Musculoskeletal System

  • Scientific Field : Biomedical Engineering .
  • Summary of the Application : Polyhydroxyalkanoates (PHAs) are a large family of biopolyesters synthesized in microorganisms, demonstrating excellent biocompatibility and controllable biodegradability for tissue remodeling and drug delivery . PHA called poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid-co-3-hydroxyhexanoic acid trimer) (PHBVHHx) can significantly promote the proliferation and adhesion of human umbilical cord mesenchymal stem cells .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

3-Hydroxyhexanoic acid, or 3HHx, is a monomer of polyhydroxyalkanoate (PHA) that has been extensively studied for its unique physicochemical properties and potential applications in various fields. Future research efforts on these factors and the precise adjustment of the cyclohexane feed combined with an in situ product removal strategy are discussed as promising strategies to enhance biocatalyst durability and product titer and thus to enable the development of a sustainable multistep whole-cell process .

properties

IUPAC Name

3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMGFDVTYHWBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-36-1
Record name Poly(3-hydroxyhexanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40906794
Record name 3-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyhexanoic acid

CAS RN

10191-24-9
Record name 3-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10191-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYHEXANOIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The racemic ethyl 3-hydroxyhexanoate 3.46 g (21.6 mmol) obtained in Reference example 1 was dissolved in methanol 24 ml, sodium hydroxide 0.95 g in water 24 ml was added dropwise with cooling, and the mixture was reacted with stirring in a stream of nitrogen at room temperature for two hours. Methanol was removed from the reactant under reduced pressure, and the residue was neutralized with 1N-HCl. After saturating the resultant by adding sodium chloride, the solution was extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain racemic 3-hydroxyhexanoic acid 2.50 g (18.9 mmol, 87%). The resultant, benzyl bromide 6.47 g (37.8 mmol). sodium bicarbonate 3,81 g (45.4 mmol) and N,N-dimethylformamide 20 ml were reacted with stirring at room temperature for 27 hours in a stream of nitrogen. The reaction mixture was extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and filtered, and the solvent was distilled off under reduced pressure. The residue was chromatographed with silica gel column to obtain racemic benzyl 3-hydroxyhexanoate 2.11 g (9.5 mmol, 50%).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction times are suitably 1 to 1000 hours, preferably 1 to 200 hours. Namely, the reaction time depends on the kind of the racemic esters of 3-hydroxy hexanoic acid which are starting materials. The conversion of 20-80% is attained within the above preferable reaction times. In this case, in the reaction of the conversion of 50% or less, (R)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained, while in the reaction of the conversion of 50% or more, (S)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained.
[Compound]
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyhexanoic acid
Reactant of Route 2
3-Hydroxyhexanoic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxyhexanoic acid
Reactant of Route 4
3-Hydroxyhexanoic acid
Reactant of Route 5
3-Hydroxyhexanoic acid
Reactant of Route 6
3-Hydroxyhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.